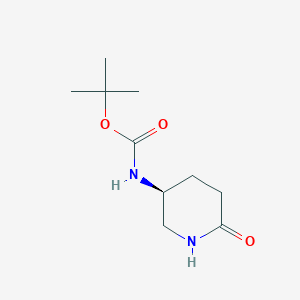

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Description

BenchChem offers high-quality (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNSUMIBERIFIT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chiral piperidone derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural motif is a key building block in the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a focus on its role as a crucial intermediate in the development of novel therapeutics. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate its effective utilization in their research and development endeavors.

Molecular Profile and Physicochemical Properties

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a white to off-white solid. The Boc (tert-butoxycarbonyl) protecting group on the amine is instrumental in synthetic strategies, allowing for controlled reactions at other sites of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1][2][3] |

| Molecular Weight | 214.26 g/mol | [2][3] |

| Monoisotopic Mass | 214.13174 Da | [1] |

| CAS Number | 172913-96-1 | [2][3][4][5] |

| Physical Form | Solid | [2][3] |

| Purity | Typically >95% | [2][3] |

| Storage | Store at room temperature | [2][3] |

Note: A related compound, tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, has a molecular formula of C₁₀H₁₆N₂O₄ and a molecular weight of 228.25.[6]

Synthesis and Manufacturing

The efficient synthesis of enantiomerically pure (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is critical for its application in pharmaceutical development. An optimized, four-step methodology has been developed for its large-scale production.[7] This process has been shown to achieve a total yield of 67% on a hundred-gram scale, with a purity of 99.4%.[7]

A key innovation in this synthetic route is the use of p-toluenesulfonyl (p-Ts) as an activating and leaving group for a hydroxyl moiety, replacing the more traditional methylsulfonyl (Ms) group.[7] Furthermore, dibenzylamine is utilized as the amine source instead of sodium azide, thereby avoiding the use of the highly toxic and explosive NaN₃ and the controlled substance MsCl.[7] The reagents employed in this synthesis are readily available and cost-effective, making the process amenable to industrial-scale production.[7]

Caption: Optimized four-step synthesis workflow.

Applications in Drug Discovery and Development

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate serves as a pivotal intermediate in the synthesis of a wide range of pharmaceutical agents. The piperidine scaffold is a common feature in many bioactive compounds, and the chiral nature of this particular building block is essential for the stereospecific interactions required for therapeutic efficacy.

Its applications span several therapeutic areas:

-

Neuroscience: The compound is utilized in the development of novel drugs targeting neurological disorders.[8] For instance, it is a key intermediate in the synthesis of orexin receptor antagonists, which are being investigated for the treatment of sleep disorders.[9]

-

Inflammation and Immunology: It is also a building block for IRAK4 (interleukin-1 receptor-associated kinase 4) inhibitors, which are potential therapeutics for inflammatory and autoimmune diseases.[9]

-

Oncology: The related glutarimide moiety, present in compounds like lenalidomide, highlights the importance of this structural class in the development of anti-cancer agents.

-

General Medicinal Chemistry: The carbamate group and the piperidone ring offer multiple points for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening. The Boc-protecting group is crucial in multi-step syntheses, preventing unwanted side reactions.[10]

Analytical Characterization

The identity and purity of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate are typically confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate it from any starting materials or byproducts.

-

Chiral Chromatography: Essential for confirming the enantiomeric purity of the (S)-isomer.

Safety and Handling

According to safety data sheets, (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is classified as harmful if swallowed and may cause an allergic skin reaction.[2][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2][3][4]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3][4]

Conclusion

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined chemical properties, coupled with an efficient and scalable synthesis, make it an attractive starting material for the development of a new generation of therapeutics. A thorough understanding of its chemistry and applications is essential for any researcher or drug development professional working in this field.

References

-

Li, Y., Tang, X., Li, X., & Yang, P. (2025). Process Development and Scale-Up of (S)-tert-Butyl(6-oxopiperdin-3-yl)carbamate. Chinese Journal of Organic Chemistry, 45(1), 220-226. [Link]

-

precisionFDA. TERT-BUTYL (R)-(2,6-DIOXOPIPERIDIN-3-YL)CARBAMATE. [Link]

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]

-

PubChemLite. Tert-butyl n-(6-oxopiperidin-3-yl)carbamate. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]

-

National Center for Biotechnology Information. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]

-

Rlavie. (S)-Tert-Butyl 6-Oxopiperidin-3-Ylcarbamate. [Link]

Sources

- 1. PubChemLite - Tert-butyl n-(6-oxopiperidin-3-yl)carbamate (C10H18N2O3) [pubchemlite.lcsb.uni.lu]

- 2. (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate | 172913-96-1 [sigmaaldrich.com]

- 3. (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate | 172913-96-1 [sigmaaldrich.cn]

- 4. (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate | 172913-96-1 [sigmaaldrich.cn]

- 5. (S)-Tert-Butyl 6-Oxopiperidin-3-Ylcarbamate|CAS 172913-96-1 [rlavie.com]

- 6. GSRS [precision.fda.gov]

- 7. sioc-journal.cn [sioc-journal.cn]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the world of medicinal chemistry. Its deceptively simple structure belies a profound versatility that has cemented its status as a "privileged scaffold" in drug design.[1] Found at the core of a vast number of natural products and FDA-approved pharmaceuticals, the piperidine moiety is a testament to nature's ingenuity and a cornerstone of synthetic therapeutic development.[2] This in-depth guide provides a comprehensive exploration of the multifaceted role of the piperidine scaffold in bioactive molecules. We will dissect its fundamental physicochemical properties, delve into the intricate structure-activity relationships that govern its biological effects, and present detailed synthetic and analytical protocols to empower researchers in their quest for novel therapeutics. This guide is designed not as a rigid set of instructions, but as a foundational resource to inform and inspire the rational design of the next generation of piperidine-containing drugs.

The Enduring Significance of the Piperidine Scaffold

The prevalence of the piperidine motif in clinically successful drugs is no coincidence. Its utility stems from a unique combination of structural and physicochemical properties that make it an ideal building block for engaging with biological targets and achieving favorable pharmacokinetic profiles.

1.1. Structural and Conformational Flexibility: The saturated sp³-hybridized nature of the piperidine ring imparts a three-dimensional character that is crucial for specific interactions with the binding pockets of proteins.[1] Its ability to adopt various conformations, most notably the chair and boat forms, allows for a precise spatial orientation of substituents, which can be fine-tuned to maximize target engagement.

1.2. Physicochemical Properties: The nitrogen atom within the piperidine ring is a key modulator of its physicochemical properties. As a secondary amine, it is basic and can be protonated at physiological pH, enhancing aqueous solubility and enabling the formation of crucial hydrogen bonds with biological targets. The overall lipophilicity of a molecule can be modulated by the introduction of substituents on the piperidine ring, allowing for a delicate balance between solubility and membrane permeability.[1]

1.3. Synthetic Tractability: A rich and well-established body of synthetic methodologies exists for the construction and functionalization of the piperidine ring. This synthetic accessibility allows for the creation of diverse libraries of piperidine-containing compounds for high-throughput screening and lead optimization.

Structure-Activity Relationships (SAR): Decoding the Impact of Substitution

The biological activity of piperidine-containing molecules is exquisitely sensitive to the nature, position, and stereochemistry of substituents on the ring. A thorough understanding of these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

2.1. Piperidine in Anticancer Agents: The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and the disruption of critical signaling pathways.

Table 1: Structure-Activity Relationship of Piperidine Derivatives as Kinase Inhibitors

| Compound Series | Target Kinase | Key Structural Features for Activity | IC50 (nM) | Reference |

| Piperidine Carboxamide Derivatives | Anaplastic Lymphoma Kinase (ALK) | Carboxamide linkage at C3; specific aromatic substitutions on the N-phenyl ring. | 0.174 µM (for compound 1) | [3] |

| Diaryl Pyrazole Piperidines | p38 MAP Kinase | Piperidine at C5 of the pyrazole ring; specific substitutions on the piperidine nitrogen. | Varies with substitution | [4] |

2.2. Piperidine in Central Nervous System (CNS) Drugs: The ability of the piperidine scaffold to cross the blood-brain barrier has made it a mainstay in the development of drugs targeting the CNS.

Table 2: Structure-Activity Relationship of Donepezil Analogs as Acetylcholinesterase (AChE) Inhibitors

| Compound Modification | Target | Impact on Activity | IC50 | Reference |

| Replacement of indanone with phthalazinone | AChE and BuChE | Potent dual inhibition | 3.45 ± 0.23 µM (AChE) | [5] |

| Indanone and benzylpiperidine linked by a double bond | AChE and BACE-1 | Reduced AChE inhibition, potential for dual BACE-1 inhibition | 0.043 ± 0.007 µM (AChE for most active analog) | [5][6] |

| Conjugation with N-benzylpyridinium | AChE | Potent inhibition | 0.8 nM (human AChE) | [5] |

Synthetic Strategies for Piperidine-Containing Molecules

The construction of the piperidine core and its subsequent derivatization are pivotal steps in the synthesis of novel drug candidates. A multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern, highly efficient catalytic methods.

3.1. General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of bioactive piperidine molecules.

3.2. Case Study: Detailed Synthesis of Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM) containing a piperidine moiety, used for the prevention and treatment of osteoporosis in postmenopausal women. The following is a detailed, step-by-step protocol for its synthesis.

Experimental Protocol: Synthesis of Raloxifene Hydrochloride [7][8][9][10][11]

-

Step 1: Friedel-Crafts Acylation.

-

To a solution of 4-[2-(Piperidinyl)Ethoxy]benzoic acid hydrochloride (55g) in dichloromethane (200 mL), add thionyl chloride (56g) under a nitrogen atmosphere at 25-35°C.

-

Heat the mixture to 40°C for 3 hours.

-

Remove the solvent and excess thionyl chloride under vacuum.

-

Dissolve the resulting crude acid chloride in dichloromethane (250 mL).

-

Add 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene (50g) to the solution.

-

Cool the mixture to 10-15°C and add aluminum chloride (137.5g) portion-wise.

-

Allow the reaction to proceed at 25-35°C for 4 hours.

-

Quench the reaction by slowly adding it to water at 0-5°C.

-

Separate the organic layer, wash with water and dilute HCl, and then distill under vacuum to yield the intermediate.

-

-

Step 2: One-Pot Deprotection and Crystallization.

-

Take the crude intermediate from the previous step.

-

Add methanol (200 mL) and a 50% aqueous sodium hydroxide solution (100 mL).

-

Heat the mixture to 65-70°C and maintain for 10 hours.

-

After cooling, add activated charcoal, stir for 10 minutes at 70°C, and filter.

-

Adjust the pH of the clear filtrate to 2 with aqueous hydrochloric acid at 65-70°C and stir for 3 hours.

-

Add water (300 mL) and slowly cool the mixture to 0-5°C for 60 minutes to precipitate the product.

-

Filter the precipitated solid, wash with methanol (34 mL), and dry at 70°C to obtain high-purity raloxifene hydrochloride.

-

Diverse Biological Activities and Mechanisms of Action

Piperidine-containing molecules exhibit a remarkable breadth of biological activities, targeting a wide array of diseases.

4.1. Anticancer Activity and Signaling Pathways:

Many piperidine-based anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical regulator of cell growth and is often dysregulated in cancer.

Caption: The PI3K/Akt signaling pathway and a point of intervention for piperidine-based inhibitors.[12][13][14][15][16]

4.2. CNS Activity and Dopamine Receptor Signaling:

Piperidine-containing drugs, such as methylphenidate, are widely used to treat CNS disorders like ADHD. These drugs often act by modulating neurotransmitter systems, such as the dopamine signaling pathway.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. EP1641773B1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]

- 11. heteroletters.org [heteroletters.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

The Carbamate Pharmacophore: Structural Utility and Therapeutic Deployment

Executive Summary: The "Goldilocks" Functional Group

In the landscape of medicinal chemistry, the carbamate moiety (

We examine three distinct therapeutic applications that leverage these properties:

-

Pseudo-irreversible Inhibition in Neurodegeneration (Rivastigmine).[1]

-

Backbone Hydrogen Bonding in Antivirals (Darunavir).

-

Ion Channel Modulation in Epilepsy (Cenobamate).

Structural & Mechanistic Versatility

Chemical Stability and Resonance

The carbamate's utility stems from its unique electronic delocalization.[2] The nitrogen lone pair donates into the carbonyl carbon, reducing electrophilicity compared to esters. However, the additional oxygen atom renders the carbonyl more electrophilic than that of an amide.[3]

-

Proteolytic Stability: Carbamates resist aminopeptidases that typically cleave peptide bonds, making them excellent peptide surrogates.

-

Rotational Barrier: The

rotational barrier is approximately 3–4 kcal/mol lower than that of amides, allowing for a degree of conformational adaptation within a binding pocket [1].

Mechanism 1: Pseudo-Irreversible Inhibition (AChE)

In the treatment of Alzheimer’s Disease, the goal is to increase synaptic acetylcholine (ACh) levels.[4] Unlike reversible inhibitors (e.g., Donepezil), carbamates like Rivastigmine act as "pseudo-irreversible" inhibitors.[1]

The Mechanism:

-

Rivastigmine binds to the esteratic site of Acetylcholinesterase (AChE).[4][5]

-

The carbamate moiety is cleaved, transferring the carbamoyl group to the active site Serine hydroxyl (Ser200).

-

Key Differentiator: The hydrolytic regeneration of the carbamoylated enzyme is significantly slower (

hours) compared to the acetylated enzyme (

Mechanism 2: Backbone Binding (HIV Protease)

Darunavir represents the pinnacle of protease inhibitor design. Its efficacy against multi-drug resistant HIV strains is attributed to the Bis-THF (tetrahydrofuran) carbamate moiety.

-

The "Backbone" Strategy: Most mutations in HIV protease occur at amino acid side chains. The Bis-THF moiety of Darunavir forms strong hydrogen bonds with the backbone amide NH groups of Asp29 and Asp30.[6][7]

-

Resistance Resilience: Because the viral enzyme cannot mutate its backbone without losing catalytic function, Darunavir maintains high affinity (

pM) even against mutant strains [3].

Mechanism 3: Dual-Mode Ion Channel Modulation

Cenobamate (XCOPRI) utilizes a carbamate linker to achieve a dual mechanism for epilepsy treatment:

-

Positive Allosteric Modulation of GABA-A receptors (non-benzodiazepine site).[8]

-

Inhibition of Persistent Sodium Currents (

): Unlike traditional blockers that target transient currents (

Visualization of Therapeutic Pathways

The following diagram illustrates the kinetic differentiation between standard substrate hydrolysis and carbamate-mediated pseudo-irreversible inhibition.

Figure 1: Kinetic comparison of AChE substrate turnover vs. Carbamate-mediated pseudo-irreversible inhibition.

Experimental Protocols

Synthesis: Activated Carbonate Method

While isocyanates are used for simple carbamates, the 4-Nitrophenyl Chloroformate activation method is preferred for complex medicinal chemistry applications due to its mild conditions and high yield.

Objective: Synthesize a carbamate derivative from a secondary alcohol and a complex amine.

Reagents:

-

Starting Alcohol (

) -

4-Nitrophenyl chloroformate

-

Pyridine or Triethylamine (Base)

-

Secondary Amine (

) -

Dichloromethane (DCM)

Step-by-Step Protocol:

-

Activation: Dissolve

(1.0 equiv) in anhydrous DCM at 0°C under Argon. -

Addition: Add Pyridine (1.5 equiv) followed by 4-Nitrophenyl chloroformate (1.1 equiv).

-

Monitoring: Stir at 0°C -> RT for 2 hours. Monitor via TLC for formation of the mixed carbonate intermediate.

-

Coupling: Once activation is complete, add the Amine (

, 1.2 equiv) and additional base (1.0 equiv) directly to the reaction mixture. -

Completion: Stir at RT for 4–12 hours. The formation of the yellow 4-nitrophenol byproduct indicates reaction progress.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then Sat.

(to remove 4-nitrophenol), and Brine. Dry over

Validation: Ellman’s Assay for AChE Inhibition

This protocol quantifies the potency (

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[9][10][11][12] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[12]

Reagents:

-

Enzyme: AChE (0.1 U/mL final).

-

Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM final).

-

Chromogen: DTNB (0.3 mM final).

-

Test Compound: Dissolved in DMSO (Final DMSO < 1%).

Workflow:

-

Plate Setup: In a 96-well clear plate, add 140 µL Phosphate Buffer.

-

Inhibitor: Add 20 µL of Test Compound (serial dilutions). Include Vehicle Control (DMSO only).

-

Enzyme: Add 20 µL AChE stock. Incubate for 15 minutes at 25°C. Note: This pre-incubation is critical for carbamates to allow time for the carbamoylation event.

-

Initiation: Add 20 µL of Substrate/DTNB mix (prepared fresh).

-

Measurement: Measure Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

-

Analysis: Calculate the slope (velocity) of the linear portion. Determine % Inhibition relative to Vehicle Control.

Comparative Data Analysis

The following table highlights the structural impact of the carbamate moiety across different therapeutic classes.

| Drug | Therapeutic Area | Carbamate Role | Binding Kinetic ( | Key Structural Advantage |

| Rivastigmine | Alzheimer's | Active Site Covalent Modifier | Very Slow (Hours) | Decouples pharmacodynamics from pharmacokinetics (Long duration, short |

| Darunavir | HIV-1 | Backbone H-Bond Acceptor | Slow (High Affinity) | Bis-THF carbamate binds enzyme backbone, evading resistance mutations. |

| Cenobamate | Epilepsy | Ion Channel Modulator | Reversible | Dual-action: Stabilizes inactivated Na+ channel state & modulates GABA. |

| Irinotecan | Oncology | Prodrug Linker | Cleaved by Carboxylesterase | Carbamate linker breaks to release active SN-38 metabolite in vivo. |

Synthesis Workflow Visualization

Figure 2: Step-by-step synthesis of complex carbamates via the 4-Nitrophenyl Chloroformate activation method.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase. Clinical Interventions in Aging. [Link]

-

Ghosh, A. K., et al. (2007). Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV.[6][7][14][15] Bioorganic & Medicinal Chemistry. [Link]

-

Löscher, W., et al. (2021). Cenobamate, a Sodium Channel Inhibitor and Positive Allosteric Modulator of GABAA Ion Channels.[16][17] International Journal of Molecular Sciences. [Link]

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. [Link]

Sources

- 1. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rivastigmine, a brain-region selective acetylcholinesterase inhibitor for treating Alzheimer's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. japsonline.com [japsonline.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. osti.gov [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cenobamate, a Sodium Channel Inhibitor and Positive Allosteric Modulator of GABAA Ion Channels, for Partial Onset Seizures in Adults: A Comprehensive Review and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Cenobamate? [synapse.patsnap.com]

An In-Depth Technical Guide to the Potential Biological Targets of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate Derivatives

Abstract

The (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate scaffold represents a privileged chemical structure in modern medicinal chemistry. Its close structural relationship to the glutarimide moiety of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, positions it as a prime candidate for the development of novel molecular glue degraders. This technical guide provides an in-depth exploration of the most probable biological target for derivatives of this scaffold: the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). We will dissect the mechanistic underpinnings of CRBN-mediated protein degradation, present a comprehensive, field-proven experimental workflow to identify and validate these potential molecular glues, and discuss alternative biological targets to ensure a thorough investigative paradigm. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Privileged Piperidine Scaffold and the Rise of Molecular Glues

The piperidine ring is a ubiquitous structural motif found in a vast array of clinically approved drugs, targeting a wide spectrum of diseases, including cancer and central nervous system (CNS) disorders.[1][2] Its prevalence is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability, bioavailability, and target engagement.[1] The specific scaffold, (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, serves as a key chiral building block for synthesizing more complex bioactive molecules.

The most compelling hypothesis for the biological activity of its derivatives stems from the structural analogy to a class of drugs known as Cereblon E3 Ligase Modulators (CELMoDs).[3][4] These molecules, famously including thalidomide and its analogs, function as "molecular glues."[5] They do not inhibit a protein's active site in the traditional sense but instead reprogram an E3 ubiquitin ligase by binding to its substrate receptor, Cereblon (CRBN). This binding alters the surface of CRBN, inducing the recruitment of proteins not normally targeted by this ligase—termed "neosubstrates"—leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] This mechanism of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, capable of addressing proteins previously considered "undruggable."[8]

This guide will focus primarily on the hypothesis that derivatives of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate act as molecular glues targeting CRBN, and will provide the technical framework to rigorously test this hypothesis.

The Primary Hypothesis: Cereblon as a Direct Biological Target

The core of our hypothesis is that the 6-oxopiperidin-3-yl moiety functions as a bioisostere of the glutarimide ring found in established CELMoDs. These molecules bind to a specific hydrophobic pocket within the Thalidomide Binding Domain (TBD) of CRBN.[9] This binding event is necessary and sufficient to trigger an allosteric rearrangement in CRBN, shifting it from an "open" to a "closed" conformation, which is competent for neosubstrate recruitment.[9]

Mechanism of Action: The Molecular Glue-Induced Ternary Complex

The proposed mechanism involves a series of orchestrated molecular events, which are critical to understand for designing validation experiments:

-

CRBN Binding: The derivative compound first binds to the tri-tryptophan pocket of the CRBN TBD.

-

Conformational Change: This binding stabilizes a conformation of CRBN that presents a new molecular surface.

-

Neosubstrate Recruitment: This new composite surface (CRBN + compound) has high affinity for a "degron" motif on a neosubstrate protein. For many known CELMoDs, this degron is a specific β-hairpin structure containing a critical glycine (a "G-loop").[10]

-

Ternary Complex Formation: The interaction results in a stable ternary complex: CRBN-Compound-Neosubstrate .

-

Ubiquitination: The neosubstrate, now in proximity to the CRL4 E3 ligase machinery, is polyubiquitinated.

-

Proteasomal Degradation: The ubiquitinated neosubstrate is recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

Well-established neosubstrates for existing CELMoDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the translation termination factor GSPT1.[6][11] Derivatives of the (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate scaffold may target these same proteins or recruit a novel set of neosubstrates.

Caption: Proposed molecular glue mechanism for (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate derivatives.

Experimental Validation Workflow: A Step-by-Step Technical Guide

To rigorously validate that a derivative of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate acts as a CRBN-directed molecular glue, a multi-step experimental cascade is required. This workflow is designed to be self-validating, where positive results in an early-stage assay provide the rationale for proceeding to the next, more complex experiment.

Caption: A logical workflow for validating a CRBN-directed molecular glue.

Step 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

Causality: Before investigating downstream effects, it is crucial to confirm that the compound physically interacts with its intended target, CRBN, within the complex environment of an intact cell. CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12][13][14]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., MM.1S, HEK293T) to ~80% confluency.

-

Harvest cells and resuspend in PBS containing protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.

-

Aliquot cell suspension into PCR tubes. Treat with the derivative compound at various concentrations (e.g., 0.1 to 50 µM) or with vehicle control (DMSO). Incubate at 37°C for 1 hour.

-

-

Thermal Challenge:

-

Heat the cell suspensions across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]

-

For isothermal dose-response (ITDRF) experiments, heat all samples at a single, optimized temperature (determined from the initial gradient experiment to be on the slope of the denaturation curve).[15]

-

-

Lysis and Separation:

-

Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Detection and Analysis:

-

Carefully collect the supernatant containing the soluble, non-denatured protein fraction.

-

Analyze the amount of soluble CRBN in each sample by Western Blot using a validated anti-CRBN antibody.

-

Quantify band intensities and plot the percentage of soluble CRBN against temperature. A rightward shift in the melting curve in the presence of the compound indicates target engagement. For ITDRF, plot the percentage of soluble CRBN against compound concentration to determine an EC50 for target engagement.

-

Step 2: Validating Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)

Causality: A hallmark of a molecular glue is its ability to induce an interaction between the E3 ligase and a neosubstrate. Co-IP is a gold-standard technique to demonstrate this induced protein-protein interaction in a cellular context.[16][17]

Detailed Protocol:

-

Cell Lysis:

-

Treat cells (e.g., MM.1S) with the derivative compound or DMSO for a duration known to induce degradation (e.g., 4 hours). To preserve the complex, include the proteasome inhibitor MG132 (10 µM) for the final 2 hours of treatment.

-

Harvest and lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-CRBN antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in 1X SDS-PAGE loading buffer for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against a known neosubstrate (e.g., anti-IKZF1 or anti-GSPT1) and against CRBN (as a positive control for the IP).

-

A band for IKZF1 or GSPT1 in the CRBN-IP lane from compound-treated cells, which is absent or significantly weaker in the DMSO-treated and IgG control lanes, confirms the formation of the ternary complex.

-

Step 3: Demonstrating Neosubstrate Ubiquitination with In Vitro Assays

Causality: The functional consequence of ternary complex formation is the ubiquitination of the neosubstrate. An in vitro ubiquitination assay using purified components provides direct evidence that the derivative compound facilitates this enzymatic activity.[18][19]

Detailed Protocol:

-

Reagents:

-

Recombinant human E1 (UBE1), E2 (e.g., UBE2D3), Ubiquitin, and ATP.

-

Purified CRL4-DDB1-CRBN complex (E3 ligase).

-

Purified recombinant neosubstrate (e.g., GST-tagged IKZF1).

-

Derivative compound and DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, assemble the reaction mixture in ubiquitination buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Combine E1 (50 nM), E2 (200 nM), Ubiquitin (10 µM), CRL4-DDB1-CRBN (100 nM), and the neosubstrate (200 nM).

-

Add the derivative compound (e.g., 10 µM) or DMSO.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP (5 mM).

-

Incubate the reaction at 37°C for 60-90 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the reaction products by Western Blot using an anti-IKZF1 antibody.

-

The appearance of higher molecular weight bands or a "smear" corresponding to poly-ubiquitinated IKZF1 in the compound-treated lane, but not in the DMSO or "-E3" control lanes, demonstrates compound-dependent ubiquitination.

-

Step 4: Quantifying Neosubstrate Degradation via Proteomics

Causality: The ultimate outcome of the ubiquitination cascade is the degradation of the target protein. While Western Blot can confirm the degradation of a known neosubstrate, quantitative mass spectrometry-based proteomics provides an unbiased, global view of all protein level changes, enabling the discovery of novel neosubstrates and assessment of selectivity.[20][21][22]

Detailed Protocol:

-

Sample Preparation:

-

Treat multiple replicates of a cell line (e.g., Huh-7, NB-4) with the derivative compound or DMSO at a specific concentration and time point (e.g., 10 µM for 24 hours).[21]

-

Harvest cells, lyse, and quantify total protein.

-

Digest proteins into peptides using trypsin.

-

-

Isobaric Labeling (e.g., TMT):

-

Label the peptide samples from different conditions (e.g., DMSO vs. compound) with tandem mass tags (TMT). This allows for multiplexing and precise relative quantification.

-

-

LC-MS/MS Analysis:

-

Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-independent acquisition (DIA) is a powerful method for this analysis.[21]

-

-

Data Analysis:

-

Process the raw MS data using a suitable software package (e.g., DIA-NN, MaxQuant).

-

Identify proteins that are significantly downregulated in the compound-treated samples compared to the DMSO control.

-

Known neosubstrates like IKZF1, IKZF3, and GSPT1 should appear as significantly depleted. Any other significantly downregulated proteins are potential novel neosubstrates.

-

To confirm that degradation is CRL4-CRBN dependent, a control experiment can be run in the presence of a neddylation inhibitor like MLN4924, which should rescue the degradation.[21]

-

Table 1: Representative Data from a Proteomics Experiment

| Protein | Log2 Fold Change (Compound vs. DMSO) | p-value | Potential Neosubstrate? |

| IKZF1 | -3.1 | < 0.001 | Yes (Known) |

| IKZF3 | -2.8 | < 0.001 | Yes (Known) |

| GSPT1 | -2.5 | < 0.001 | Yes (Known) |

| Protein X | -2.2 | < 0.005 | Yes (Novel) |

| CRBN | -0.1 | 0.85 | No |

| GAPDH | 0.05 | 0.92 | No |

Alternative & Secondary Biological Targets

While the CRBN molecular glue hypothesis is the most compelling, the piperidine scaffold is known to be a "privileged structure" capable of interacting with a diverse range of biological targets.[1][23] A thorough investigation should consider these possibilities, especially if the CRBN validation workflow yields negative results.

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Certain piperidine-containing molecules are potent inhibitors of IRAK4, a key kinase in the MyD88 signaling pathway that is crucial for innate immunity and is a target in inflammatory diseases and some cancers.[24][25][26] The 3-aminopiperidine moiety, in particular, has been shown to be effective in maintaining IRAK4 potency.[25]

-

Orexin Receptors (OX1/OX2): Substituted piperidines are a well-established scaffold for orexin receptor antagonists, which are being developed for the treatment of insomnia and other sleep disorders.[27][28][29]

-

Central Nervous System (CNS) Targets: The piperidine scaffold is frequently found in drugs targeting CNS receptors and enzymes, including acetylcholinesterase inhibitors for Alzheimer's disease.[2]

Screening derivative compounds against panels of kinases and G-protein coupled receptors (GPCRs) would be a prudent secondary step to identify potential off-target activities or alternative primary targets.

Conclusion and Future Directions

The (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate scaffold holds significant promise as a foundation for developing novel therapeutics. The strong structural rationale and the powerful mechanism of action associated with Cereblon modulation make it a high-priority target for investigation. The experimental workflow detailed in this guide provides a robust, logical, and technically sound pathway for validating whether derivatives of this scaffold function as molecular glue degraders. By confirming direct target engagement, induced ternary complex formation, subsequent ubiquitination, and selective protein degradation, researchers can build a compelling case for this mechanism of action. Successful validation would open the door to a new class of CELMoDs with potentially unique neosubstrate profiles and therapeutic applications in oncology and immunology.

References

-

Watson, E. R., et al. (2022). Molecular glue CELMoD compounds are allosteric regulators of cereblon conformation. bioRxiv. [Link]

-

Cumming, I. A., et al. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

-

Donovan, K. A., et al. (2024). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. bioRxiv. [Link]

-

Szewczyk, S. M., et al. (2024). Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. Journal of Medicinal Chemistry. [Link]

-

Shoblock, J. R., et al. (2013). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. ACS Medicinal Chemistry Letters. [Link]

-

Alhadidi, S., & Usmani, S. Z. (2024). Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma. Clinical Lymphoma, Myeloma & Leukemia. [Link]

-

Li, Y., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols. [Link]

-

Nowak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Ismaeel, H., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

-

Duncan, E. D., et al. (2022). In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay. Bio-protocol. [Link]

-

Szewczyk, S. M., et al. (2024). Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cereblon E3 ligase modulator. Wikipedia. [Link]

-

Rankovic, Z., et al. (2024). The molecular glue degrader (MGD) proteomics screening workflow. ResearchGate. [Link]

-

Dale, T. K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]

- Google Patents. (n.d.). Piperidine derivatives as orexin receptor antagonist.

-

McKeown, S. C., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. OSTI.gov. [Link]

-

Cox, C. D., et al. (2015). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

-

Li, Y., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. PubMed. [Link]

-

Petzold, G., et al. (2024). Mining the CRBN Target Space Redefines Rules for Molecular Glue-induced Neosubstrate Recognition. bioRxiv. [Link]

-

Global Information, Inc. (2024). The Role of Piperidine Derivatives in Neurological Drug Discovery. Global Information, Inc.. [Link]

-

Zhao, Q., et al. (2013). In Vitro Protein Ubiquitination Assays. Bio-protocol. [Link]

-

Bahlis, N. J., et al. (2024). Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. MDPI. [Link]

-

Kuduk, S. D., et al. (2022). Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders. ACS Medicinal Chemistry Letters. [Link]

-

Bahlis, N. J., et al. (2024). Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. PubMed. [Link]

-

Horvath, D., & Lorenz, S. (2021). In Vitro Analysis of E3 Ubiquitin Ligase Function. JoVE. [Link]

-

Gasser, J. A., et al. (2022). Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders. ACS Central Science. [Link]

-

University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. [Link]

-

da Silva, A. D., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio. [Link]

-

ACR Meeting Abstracts. (n.d.). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. ACR Meeting Abstracts. [Link]

-

ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]

-

Petzold, G., et al. (2024). Mining the CRBN target space redefines rules for molecular glue–induced neosubstrate recognition. ResearchGate. [Link]

-

Assay Genie. (2022). Co IP Protocol (Co-Immunoprecipitation) for analyzing protein-protein interactions. YouTube. [Link]

-

Dale, T. K., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Zhao, Q., et al. (2013). In Vitro Protein Ubiquitination Assay. ResearchGate. [Link]

-

FMI. (2020). Paper Breakdown: How to identify new molecular glue degraders. YouTube. [Link]

-

Boss, C., et al. (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. Journal of Medicinal Chemistry. [Link]

-

Kroupova, A., et al. (2024). Cereblon induces G3BP2 neosubstrate degradation using molecular surface mimicry. Science. [Link]

-

Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters. [Link]

-

Li, Y., et al. (2024). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease. Journal of Inflammation Research. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. Cereblon induces G3BP2 neosubstrate degradation using molecular surface mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mezigdomide-A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]

- 14. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sapient.bio [sapient.bio]

- 23. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. osti.gov [osti.gov]

- 26. mdpi.com [mdpi.com]

- 27. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Boc-Protection of 3-Aminopiperidine Derivatives

<

Introduction: The Strategic Importance of Boc-Protected 3-Aminopiperidines

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceutical agents. Its strategic importance is evident in drugs such as the dipeptidyl peptidase-IV (DPP-IV) inhibitors alogliptin and linagliptin, used in the management of type 2 diabetes, and tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases.[1] The precise biological activity of these molecules often hinges on the specific stereochemistry and substitution pattern of the piperidine ring.

To facilitate the synthesis of complex molecules containing the 3-aminopiperidine core, the strategic use of protecting groups is essential.[2] The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[3][4] Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][5][6] This application note provides a comprehensive guide to the Boc-protection of 3-aminopiperidine derivatives, detailing the underlying mechanism, offering a robust experimental protocol, and addressing common challenges to ensure successful and reproducible outcomes in the research and drug development setting.

Mechanistic Rationale: The Chemistry of Boc-Protection

The protection of an amine with a Boc group is fundamentally a nucleophilic acyl substitution reaction.[7] The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, as the electrophilic source of the Boc group.[5][7]

The reaction proceeds via the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-aminopiperidine derivative attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This forms a transient tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate collapses, leading to the expulsion of a tert-butyl carbonate leaving group.[8]

-

Deprotonation and Byproduct Formation: The resulting protonated N-Boc protected amine is deprotonated. The unstable tert-butyl carbonate decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[8] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction to proceed to completion.[7][8]

While the reaction can proceed without a base, the use of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common practice to neutralize the acidic proton generated on the nitrogen, thereby increasing the amine's nucleophilicity and driving the reaction forward.[7][9] In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to accelerate the reaction, particularly for less reactive amines.[10][11]

Diagram: Mechanism of Boc-Protection

Caption: The nucleophilic amine attacks the Boc anhydride, forming a tetrahedral intermediate that collapses to the protected amine and byproducts.

Experimental Protocol: A General Procedure for the Boc-Protection of 3-Aminopiperidine

This protocol provides a reliable method for the N-Boc protection of 3-aminopiperidine. It is important to note that reaction times and purification methods may need to be optimized depending on the specific derivative being used.

Materials and Reagents:

-

3-Aminopiperidine derivative (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[7]

-

Triethylamine (TEA) (1.2 - 2.0 equiv) or another suitable base[7]

-

Dichloromethane (DCM) or another suitable aprotic solvent (e.g., THF, acetonitrile)[7]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the 3-aminopiperidine derivative (1.0 equiv) in the chosen solvent (e.g., DCM).[7]

-

Base Addition: To the stirred solution, add the base (e.g., triethylamine, 1.2 - 2.0 equiv).[7] If the reaction is known to be exothermic, cool the mixture to 0 °C in an ice bath.[7][12]

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 equiv) in the same solvent to the reaction mixture.[7] A gentle effervescence (CO₂ evolution) may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature.[7] Monitor the progress of the reaction by TLC until the starting material is consumed.[7]

-

Work-up:

-

Quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected 3-aminopiperidine derivative.[7]

Diagram: Experimental Workflow for Boc-Protection

Caption: A streamlined workflow for the Boc-protection of 3-aminopiperidine derivatives.

Key Reaction Parameters and Optimization

The success and efficiency of the Boc-protection reaction can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

| Parameter | Variation | Rationale and Expected Outcome |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane, Methanol, Water/Acetone | The choice of solvent can affect the solubility of the starting material and reagents, potentially influencing the reaction rate.[3][9] For poorly soluble amines, aqueous or mixed-solvent systems may be beneficial.[6][9] |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP, catalytic) | A base is often used to deprotonate the amine, increasing its nucleophilicity.[7] The choice of base depends on the substrate's sensitivity and the desired reaction rate. DMAP can significantly accelerate the reaction for less reactive amines.[10] |

| Temperature | 0 °C to Room Temperature (or moderate heat, ~40 °C) | The reaction is typically performed at room temperature.[3] For highly reactive substrates or to control exothermicity, cooling to 0 °C during the addition of (Boc)₂O is recommended.[12] |

| Stoichiometry of (Boc)₂O | 1.1 to 2.0 equivalents | A slight excess of (Boc)₂O is generally used to ensure complete conversion of the starting amine.[7] For substrates with multiple reactive sites, careful control of stoichiometry is crucial for selectivity. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Low nucleophilicity of the amine (e.g., due to electron-withdrawing groups).[9] 2. Poor solubility of the starting material.[9][13] 3. Hydrolysis of Boc anhydride in the presence of water.[9] | 1. Add a catalytic amount of DMAP to increase the reaction rate.[10] 2. Try a different solvent system, such as a mixture of water and a miscible organic solvent (e.g., acetone, THF).[3][6] 3. Ensure anhydrous conditions if possible, or use a larger excess of (Boc)₂O. |

| Formation of Di-Boc Protected Product | For substrates with multiple amine functionalities (e.g., the piperidine nitrogen and the 3-amino group), over-reaction can occur. | 1. Use a controlled amount of (Boc)₂O (closer to 1.0 equivalent). 2. Perform the reaction at a lower temperature (0 °C). 3. Slowly add the (Boc)₂O to the reaction mixture to maintain a low concentration.[14] |

| Side Reactions | Formation of urea derivatives can occur, especially with the use of a base.[9] | 1. Consider running the reaction without a base if the amine is sufficiently nucleophilic.[8] 2. Optimize the choice and amount of base. |

| Difficult Purification | Co-elution of the product with unreacted (Boc)₂O or byproducts. | 1. After the reaction is complete, quench with a nucleophilic amine like N,N-dimethylethylenediamine to consume excess (Boc)₂O. 2. Optimize the chromatographic conditions (solvent polarity, gradient). |

Conclusion

The Boc-protection of 3-aminopiperidine derivatives is a cornerstone reaction in the synthesis of many important pharmaceutical compounds. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and proactive troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this application note are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully implement this critical synthetic transformation.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Di-tert-butyl dicarbonate. Wikipedia. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Publications. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

-

Having great trouble with a Boc-protection reaction. Reddit. [Link]

-

Having great trouble with a Boc-protection reaction. Reddit. [Link]

-

Greene's Protective Groups in Organic Synthesis. ResearchGate. [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate. [Link]

-

Greene's Protective Groups in Organic Synthesis. Semantic Scholar. [Link]

-

mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Michael Pittelkow. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine Protection / Deprotection [fishersci.se]

- 4. jk-sci.com [jk-sci.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: High-Fidelity Deprotection of the Boc Group from (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Executive Summary

The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in modern organic synthesis, valued for its stability and predictable, clean removal under acidic conditions.[1] This document provides a comprehensive guide to the deprotection of (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate to yield (S)-3-aminopiperidin-2-one, a chiral lactam that serves as a critical building block in the synthesis of numerous pharmacologically active agents, including novel antagonists for the calcitonin gene-related peptide (CGRP) receptor.[2][3]

This application note details the underlying mechanism of acid-catalyzed deprotection, presents a comparative analysis of common acidic reagents, provides validated, step-by-step protocols, and offers a guide for analytical monitoring and troubleshooting. The methodologies described herein are designed to ensure high yield, purity, and preservation of stereochemical integrity.

The Mechanistic Rationale of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a classic example of an E1 elimination pathway initiated by acid catalysis. Understanding this mechanism is paramount for optimizing reaction conditions and preempting potential side reactions. The process unfolds in a sequence of well-defined steps.[4][5]

-

Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the carbamate for cleavage.[1]

-

Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the loss of a highly stable tertiary carbocation (the tert-butyl cation) and the formation of an intermediate carbamic acid.[4][6]

-

Decarboxylation: Carbamic acids are inherently unstable and rapidly undergo decarboxylation, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[1][5]

-

Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess acid in the reaction medium, forming a stable ammonium salt (either a trifluoroacetate or hydrochloride salt), which prevents it from participating in unwanted side reactions.

Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection

Strategic Selection of Deprotection Reagents

The choice of acid is critical and depends on the substrate's sensitivity to other functional groups and the desired final salt form. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the industry standards.[7][8]

| Reagent System | Typical Conditions | Advantages | Disadvantages & Mitigation |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), 0 °C to RT, 1-4 h.[9] | Highly effective and fast; Volatile reagents are easily removed in vacuo.[1] | Can be harsh; Generates reactive t-Bu⁺ cation. Mitigation: Use scavengers like anisole or triethylsilane to trap the cation.[10] |

| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane or Methanol, RT, 2-16 h.[11] | Generally milder than neat TFA; Product often precipitates as a crystalline HCl salt, simplifying isolation. | Reagents are less volatile, may require aqueous workup or trituration for isolation. |

| Thermal (Solvent-mediated) | High temperatures (150-240 °C) in solvents like TFE or MeOH.[12] | Acid-free, useful for highly acid-sensitive substrates. | Requires specialized high-temperature equipment (e.g., flow reactor); Not suitable for thermally labile compounds. |

Preempting Side Reactions: The Role of Scavengers

The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation.[10][13] While the target molecule, (S)-3-aminopiperidin-2-one, lacks highly nucleophilic groups like tryptophan or methionine side chains, this is a critical consideration when working with more complex derivatives. Scavengers are added to intercept this reactive electrophile.

Caption: Figure 2: Deprotection Pathways with and without Scavengers.

Validated Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and efficient, yielding the product as a trifluoroacetate salt.

Materials & Reagents:

-

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (1.0 eq)

-

Dichloromethane (DCM), anhydrous grade

-

Trifluoroacetic Acid (TFA), reagent grade

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (e.g., 2.28 g, 10.0 mmol) in anhydrous DCM (40 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA (10 mL, ~130 mmol, ~13 eq) to the stirred solution over 5 minutes. The volume ratio of DCM to TFA should be approximately 4:1 to 1:1.[9]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the starting material is fully consumed.[14] The starting material is UV active and stains with ninhydrin after heating (Boc group hydrolysis); the product amine salt should be visible with ninhydrin stain without heating.

-

Work-up & Isolation: Concentrate the reaction mixture to dryness using a rotary evaporator. The resulting residue is the (S)-3-aminopiperidin-2-one trifluoroacetate salt. The crude product can be used directly or purified further by trituration with cold diethyl ether to yield a solid.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is often preferred for its milder conditions and the formation of a crystalline hydrochloride salt.

Materials & Reagents:

-

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (1.0 eq)

-

1,4-Dioxane, anhydrous grade

-

4M HCl in 1,4-Dioxane solution

-

Diethyl ether or MTBE, anhydrous

-

Round-bottom flask with magnetic stir bar

-

Buchner funnel and filter paper

Procedure:

-

Setup: To a round-bottom flask, add (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate (e.g., 2.28 g, 10.0 mmol).

-

Acid Addition: Add 4M HCl in 1,4-Dioxane (20 mL, 80 mmol, 8.0 eq) to the starting material. If solubility is an issue, a minimal amount of anhydrous dioxane or methanol can be added first.[11]

-

Reaction: Stir the mixture at room temperature for 4-16 hours. In many cases, the product hydrochloride salt will begin to precipitate from the solution.

-

Monitoring: Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

-

Isolation: Upon completion, add anhydrous diethyl ether or MTBE (~40-60 mL) to the reaction mixture to fully precipitate the product. Stir for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under high vacuum. This yields (S)-3-aminopiperidin-2-one hydrochloride as a solid.[15]

Analytical Workflow for Reaction Monitoring & Product Characterization

A robust analytical strategy is crucial for confirming reaction completion and verifying the structure and purity of the final product.

| Technique | Purpose | Expected Observations |

| TLC | Rapid, qualitative reaction monitoring. | Disappearance of the higher Rf starting material spot. Appearance of a new, more polar spot at the baseline (product salt). |

| LC-MS | Definitive reaction monitoring and purity assessment.[] | Disappearance of the starting material peak [M+H]⁺. Appearance of the product peak [M+H]⁺ at an earlier retention time.[14] |

| ¹H NMR | Structural confirmation of the product. | Disappearance: Singlet at ~1.4 ppm (9H) corresponding to the Boc group's t-butyl protons. Appearance/Shift: Protons adjacent to the newly formed amine will shift. |

| ¹³C NMR | Structural confirmation. | Disappearance: Resonances at ~80 ppm (quaternary C) and ~28 ppm (methyl C's) of the Boc group. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient acid equivalents.- Short reaction time.- Low reaction temperature. | - Add additional acid and continue monitoring.- Extend the reaction time.- Allow the reaction to proceed at room temperature if conducted at 0 °C. |

| Unexpected Side Products | - Alkylation by t-Bu⁺ cation.- Degradation of other acid-sensitive groups. | - Re-run the reaction with a scavenger (e.g., 5% v/v anisole).- Switch to a milder reagent system (e.g., from TFA/DCM to HCl/Dioxane). |

| Difficulty in Isolation | - Product salt is an oil or is hygroscopic.- High water solubility of the salt. | - After concentration, triturate the residue with a non-polar solvent (diethyl ether, hexanes) and scratch to induce crystallization.- Avoid aqueous workups. If neutralization is required, use a saturated NaHCO₃ solution and extract with a polar organic solvent like ethyl acetate multiple times. |

| In-source Fragmentation in LC-MS | - The Boc group is labile under certain ESI-MS conditions.[17] | This is an analytical artifact. Confirm reaction progress by TLC. Use a softer ionization method if available or modify MS parameters.[17] |

References

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

-

Chem-Impex. (n.d.). (S)-(-)-3-Amino-2-piperidone. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

PubMed. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]